Biotin-Gastrin-1, Human (1-17): A Comprehensive Technical Guide on Structure, Sequence, and Function
Biotin-Gastrin-1, Human (1-17): A Comprehensive Technical Guide on Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-Gastrin-1, human (1-17) is a synthetically modified peptide derived from human gastrin-17, a crucial hormone in regulating gastric acid secretion and gastrointestinal mucosal growth. The addition of a biotin (B1667282) molecule at the N-terminus provides a powerful tool for a variety of biomedical research applications, including receptor binding assays, immunohistochemistry, and affinity purification. This document provides an in-depth overview of the structure, sequence, signaling pathways, and experimental applications of Biotin-Gastrin-1, human (1-17).
Structure and Sequence
Biotin-Gastrin-1, human (1-17) is a 17-amino acid peptide with a biotin molecule covalently attached to the N-terminal glutamic acid residue. This modification distinguishes it from the native human Gastrin-17, which features a pyroglutamate (B8496135) at its N-terminus. The N-terminal glutamate (B1630785) is specifically utilized to facilitate the stable conjugation of biotin.[1][2]
Amino Acid Sequence: The primary sequence of Biotin-Gastrin-1, human (1-17) is as follows:
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One-Letter Code: Biotin-EGPWLEEEEEAYGWMDF-NH2[3]
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Three-Letter Code: Biotin-Glu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2[3]
Structural Characteristics: The peptide backbone consists of 17 amino acid residues, and the C-terminus is amidated. The biotin moiety is attached to the N-terminal glutamate, providing a high-affinity binding site for streptavidin and its analogues.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 2342.6 g/mol | [3] |
| Purity (by HPLC) | >95% | [3] |
| Form | Lyophilized powder | [2] |
| Storage | -20°C | [2][3] |
Biological Activity and Signaling Pathway
Biotin-Gastrin-1, human (1-17) exerts its biological effects by binding to the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor (GPCR).[4] The CCKB receptor has a high affinity for both gastrin and cholecystokinin (CCK).[4] Upon binding, a conformational change in the receptor initiates a cascade of intracellular signaling events.
The primary signaling pathway activated by the Gastrin-CCKB receptor interaction involves the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
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IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
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DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
Activated PKC can then phosphorylate a variety of downstream target proteins, leading to cellular responses such as gastric acid secretion, cell proliferation, and migration. Additionally, gastrin binding to the CCKB receptor can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell growth and differentiation.[6]
Signaling Pathway Diagram
Caption: Gastrin Signaling Pathway via the CCKB Receptor.
Quantitative Data
While specific binding affinity data (Kd or IC50) for Biotin-Gastrin-1, human (1-17) is not extensively published, studies on similar biotinylated gastrin analogues and the native hormone provide valuable insights. The affinity of gastrin for the CCKB receptor is generally in the nanomolar range. It is important to note that N-terminal modifications, such as biotinylation, can potentially influence binding affinity. However, studies with other biotinylated peptides have shown that with an appropriate spacer, the functional activity can be retained.[7]
| Ligand | Receptor | Binding Affinity (Reported for similar analogues) | Reference |
| Gastrin Analogues | CCKB | Kd in the nM range | [4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Biotin-Gastrin-1 (1-17)
This protocol outlines a general procedure for the synthesis of Biotin-Gastrin-1 (1-17) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis Workflow.
Detailed Methodology:
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Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
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Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Phe-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and add it to the resin.
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Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
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N-terminal Biotinylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple biotin to the free N-terminus. An activated form of biotin, such as Biotin-NHS ester, is typically used.
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Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
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Lyophilization: Lyophilize the purified peptide fractions to obtain a stable, powdered product.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to characterize the interaction of Biotin-Gastrin-1 (1-17) with the CCKB receptor.
Workflow Diagram:
Caption: Receptor Binding Assay Workflow.
Detailed Methodology:
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Receptor Preparation: Prepare cell membrane fractions from a cell line known to express the human CCKB receptor.
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Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
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Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand that binds to the CCKB receptor (e.g., [125I]-Gastrin) and varying concentrations of the unlabeled competitor, Biotin-Gastrin-1 (1-17).
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Separation: After incubation to reach equilibrium, rapidly separate the bound from the free radioligand by filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
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Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of Biotin-Gastrin-1 that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Applications
The biotin tag on Gastrin-1 (1-17) makes it a versatile tool for various applications:
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Receptor Visualization: The high affinity of biotin for streptavidin allows for the visualization of CCKB receptors in tissues and cells using streptavidin conjugated to fluorescent dyes or enzymes.[9]
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Affinity Purification: Biotinylated gastrin can be used to purify the CCKB receptor and its interacting proteins from cell lysates using streptavidin-coated beads.
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Drug Screening: It can be used in competitive binding assays to screen for novel compounds that target the CCKB receptor.
Conclusion
Biotin-Gastrin-1, human (1-17) is a valuable research tool for studying the gastrin/CCKB receptor system. Its well-defined structure and the presence of the biotin tag enable a wide range of experimental applications, from detailed binding studies to the visualization and purification of its target receptor. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of gastroenterology and oncology.
References
- 1. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 2. Biotin-Gastrin-1, human (1-17) - 1 mg [anaspec.com]
- 3. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology of gut cholecystokinin and gastrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Gastrin, CCK, Signaling, and Cancer | Annual Reviews [annualreviews.org]
- 7. Biotinylation of a bombesin/gastrin-releasing peptide analogue for use as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Purification of Peptides [protocols.io]
- 9. Visualisation of the gastrin receptor within rat mucosa using a biotinylated gastrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
